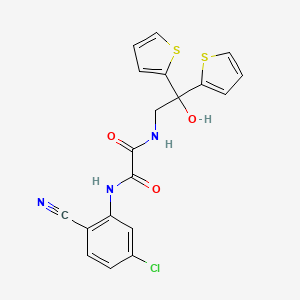

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct moieties:

- Aryl substituent: A 5-chloro-2-cyanophenyl group, which introduces electron-withdrawing properties (Cl and CN groups) that may influence electronic interactions in biological or chemical systems.

- Hydroxy-thiophene substituent: A 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group, combining polar (hydroxyl) and aromatic (thiophene) features.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O3S2/c20-13-6-5-12(10-21)14(9-13)23-18(25)17(24)22-11-19(26,15-3-1-7-27-15)16-4-2-8-28-16/h1-9,26H,11H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJHWHWBUULYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its diverse functional groups, which include a chloro-substituted phenyl ring, a cyano group, a hydroxyethyl group, and thiophene rings. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications as a scaffold for drug development.

- Molecular Formula : C19H14ClN3O3S2

- Molecular Weight : 431.91 g/mol

- CAS Number : 1251689-70-9

The compound's structure allows it to exhibit properties typical of both aromatic compounds and heterocycles, which may influence its biological interactions and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Its multiple functional groups facilitate binding interactions that can modulate biological pathways. The compound may exhibit:

- Antioxidant Activity : Potentially reducing oxidative stress in cells.

- Anticancer Properties : Indications of cytotoxic effects against various cancer cell lines.

Biological Studies and Findings

Recent studies have explored the biological activity of similar compounds and their derivatives. For instance:

| Study | Findings |

|---|---|

| Chityala et al. (2014) | Investigated the cytotoxic activities of Schiff bases and their metal complexes, revealing significant antitumor effects on HeLa cells. |

| Shanty et al. (2017) | Reported that heterocyclic Schiff bases exhibited moderate cytotoxicity against cancer cell lines with promising selectivity indices. |

| Akocak et al. (2017) | Evaluated histamine Schiff bases as activators for carbonic anhydrases, demonstrating potential therapeutic applications in cancer treatment. |

These findings suggest that compounds with structural similarities to this compound may possess significant biological activities.

Case Studies

-

Anticancer Activity : A study assessing the effects of similar oxalamides on various cancer cell lines indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.

- Example : Compound 5 from Shanty et al. showed an IC50 of 57.7 µM against KB-3-1 cell line.

- Antioxidant Effects : Research on related compounds demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models.

Applications

The versatility of this compound extends into various fields:

- Medicinal Chemistry : As a potential lead compound for drug development targeting cancer and other diseases.

- Materials Science : Utilized in synthesizing novel materials due to its unique structural properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s closest analogs are oxalamides with substituted aryl or heteroaryl groups. Key comparisons include:

Aryl-Substituted Oxalamides

- N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 22, ): Substituents: 3-cyanophenyl (electron-withdrawing) and 4-methoxyphenethyl (electron-donating). Synthesis Yield: 23% (low due to steric hindrance from the cyano group). Relevance: The cyano group in the target compound’s 2-position may enhance polarity and receptor-binding specificity compared to Compound 22 .

- N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 20, ): Substituents: 3-chlorophenyl and 4-methoxyphenethyl. Synthesis Yield: 33%. Relevance: The target’s 5-chloro-2-cyanophenyl group offers dual electronic effects (Cl and CN), which may improve metabolic stability compared to mono-substituted chlorophenyl analogs .

Heteroaryl-Substituted Oxalamides

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, ): Substituents: 2,4-dimethoxybenzyl (electron-donating) and pyridyl-ethyl (heteroaromatic). Applications: Approved umami flavoring agent with a NOEL (No Observed Effect Level) of 100 mg/kg/day in rats . Relevance: The target’s di(thiophen-2-yl)ethyl group introduces sulfur-containing aromaticity, which may alter solubility and metabolic pathways compared to S336’s pyridyl group .

Key Observations :

- Cyano-substituted oxalamides (e.g., Compound 22) typically exhibit lower yields due to steric and electronic challenges during synthesis .

- Thiophene-containing analogs (like the target compound) are rare in the literature; their metabolic stability may differ from pyridyl or methoxy-substituted derivatives .

Metabolic and Toxicological Profiles

- 16.099) are resistant to amide hydrolysis in rat hepatocytes, suggesting metabolic stability .

- Toxicology: S336 has a NOEL of 100 mg/kg/day, with a safety margin exceeding 500 million for human exposure . Chlorine and cyano groups in the target compound may introduce hepatotoxicity risks, necessitating further in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.